molecular formula C12H14ClNO2 B404992 3-chloro-N-(oxolan-2-ylmethyl)benzamide CAS No. 304890-15-1

3-chloro-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B404992
CAS No.: 304890-15-1
M. Wt: 239.7g/mol
InChI Key: UEUFPGFWHHTRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H15ClN2O2 . It belongs to the benzamide class of compounds, characterized by a core benzamide structure that is substituted at the 3-position with a chlorine atom and features an oxolan-2-ylmethyl (tetrahydrofurfuryl) group attached to the nitrogen atom of the amide function. This structural motif is of significant interest in medicinal and organic chemistry. The incorporation of the tetrahydrofuran ring, a saturated oxygen heterocycle, can influence the compound's physicochemical properties, such as its polarity and conformational profile, which may be leveraged in the design of novel molecular entities . Research into structurally related N-(aryl)benzamide compounds has shown that such molecules often form stable crystal structures supported by intermolecular hydrogen bonding, such as N-H···O interactions, which can be a critical factor in material science and crystallography studies . As a building block, this compound presents a versatile scaffold for further synthetic exploration. It can be used in the development of more complex molecules for various research applications, including but not limited to, the preparation of potential pharmacological tools or the investigation of structure-activity relationships. The presence of both chloro and amide functional groups makes it a suitable candidate for cross-coupling reactions and other transformations. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

304890-15-1

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7g/mol

IUPAC Name

3-chloro-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15)

InChI Key

UEUFPGFWHHTRJD-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro N Oxolan 2 Ylmethyl Benzamide and Its Analogs

Antibacterial Activity (e.g., B. subtilis, E. coli)

The antibacterial efficacy of 3-chloro-N-(oxolan-2-ylmethyl)benzamide against bacterial strains such as Bacillus subtilis and Escherichia coli has not been reported in the available scientific literature. Studies on other N-substituted benzamide (B126) derivatives have demonstrated activity against these and other bacteria, but data for this specific compound is absent. nanobioletters.commdpi.com

Antifungal Activity

There is no available research detailing the antifungal properties of this compound.

Antiparasitic Investigations

Neurobiological Activities

The neurobiological activities of benzamide (B126) derivatives are diverse, with some compounds exhibiting effects on the central nervous system. While there is no specific data on the neurobiological profile of this compound, studies on related compounds, such as 3-aminobenzamide (B1265367), offer valuable insights. 3-Aminobenzamide is known as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. etsu.edu

In a rodent model of chronic psychological stress, 3-aminobenzamide demonstrated therapeutic potential for stress-related disorders. etsu.edu Treatment with this compound was associated with a reduction in depressive-like behaviors and neuroinflammation. Specifically, it was observed to prevent the activation of microglia, which are immune cells in the brain, and to reduce the expression of pro-inflammatory cytokines in the hippocampus. etsu.edu These findings suggest that PARP inhibition by benzamide-related structures could be a mechanism for neuroprotection and the amelioration of stress-induced neurological changes.

Table 2: Neurobiological Effects of a Benzamide Analog

Compound AnalogModelKey FindingsReference
3-AminobenzamideRodent model of chronic psychological stressReduced depressive-like behavior; prevented early activation of microglia; decreased pro-inflammatory cytokines (IL-1β, TNF-α) in the hippocampus. etsu.edu

Anti-inflammatory Effects

The anti-inflammatory potential of benzamides has been an area of significant research interest. Studies have shown that certain N-substituted benzamides can exert potent anti-inflammatory effects. nih.gov For example, 3-chloroprocainamide, a compound with a 3-chloro substitution pattern similar to this compound, has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner in mice. nih.gov The mechanism is believed to involve the inhibition of the transcription factor NF-kappaB, a key regulator of the inflammatory response. nih.gov

Another related compound, 3-aminobenzamide, has also demonstrated significant anti-inflammatory properties in a carrageenan-induced pleurisy model. nih.gov It was found to inhibit the inflammatory response, including pleural exudate formation and mononuclear cell infiltration. nih.gov Furthermore, 3-aminobenzamide reduced the formation of nitrotyrosine, an indicator of the production of the potent pro-inflammatory molecule peroxynitrite. nih.gov These effects are thought to be mediated through the inhibition of poly (ADP-ribose) synthetase. nih.gov

Table 3: Anti-inflammatory Activity of Benzamide Analogs

Compound AnalogModelKey FindingsReference
3-ChloroprocainamideLipopolysaccharide-induced inflammation in miceDose-dependent inhibition of TNF-α production. nih.gov
MetoclopramideLipopolysaccharide-induced inflammation in miceDose-dependent inhibition of TNF-α production. nih.gov
3-AminobenzamideCarrageenan-induced pleurisy in ratsInhibited pleural exudate formation, mononuclear cell infiltration, and histological injury. Reduced nitrotyrosine formation. nih.gov

Mechanistic Investigations of the Biological Action of this compound

The following article details the current understanding of the mechanistic underpinnings of the biological activity of the chemical compound this compound. The information is based on available scientific research, with a focus on its molecular interactions and cellular effects.

Mechanistic Investigations of Biological Action

Impact of Benzoyl Ring Substituents (e.g., Chlorine Position)

The nature and position of substituents on the benzoyl ring of benzamide derivatives are pivotal in modulating their biological activity. The presence of a chlorine atom, as in this compound, is a common feature in many bioactive compounds, often enhancing efficacy.

The position of the halogen substituent on the benzoyl ring can significantly affect the activity. For instance, in a series of (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide derivatives tested for anticonvulsant activity, the position of a methoxy (B1213986) group (which, like chlorine, is an electron-donating group by resonance) on the N-phenyl ring resulted in varied activity. The 2-OCH3 and 4-OCH3 substituted compounds showed potent activity against both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures, while the 3-OCH3 analog was inactive against PTZ seizures. nih.gov This suggests that substitution at the meta position might not be as favorable for certain biological targets.

In another study on N-(1,3,4-oxadiazol-2-yl)benzamides with antibacterial activity, halogenation of the benzoyl ring was found to be a key feature. nih.gov While this study did not focus on the positional isomerism of chlorine, it highlights the general importance of halogen substituents in conferring biological activity to benzamide scaffolds.

To illustrate the effect of benzoyl ring substitution on anticonvulsant activity, the following table presents data for a series of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives.

CompoundRMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6Hz ED₅₀ (mg/kg)
4 4-Cl96.975.444.3
5 4-F>300112.258.7
11 3,4-di-Cl119.3125.755.6
19 2-Cl120.5>30060.2
Data sourced from a study on N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives, which are structurally distinct but illustrate the impact of benzoyl ring halogenation on anticonvulsant activity. nih.gov

Role of the Oxolane Ring and N-Substitution

The N-substitution with an oxolane (tetrahydrofuran) ring in this compound is a significant structural feature that can influence its physicochemical properties and biological activity. The tetrahydrofuran (B95107) motif is present in numerous natural products and synthetic drugs, where it can impact hydrophilicity, metabolic stability, and receptor binding. mdpi.comresearchgate.net

The oxolane ring can be considered a bioisostere for other cyclic or acyclic moieties. For instance, in the development of HIV protease inhibitors, a tetrahydrofuranyl urethane (B1682113) was found to enhance potency. nih.gov This suggests that the oxolane ring in this compound could be a key contributor to its potential biological activity by providing a favorable conformation and/or specific interactions with a biological target.

Influence of Stereochemistry on Biological Activity

The oxolane ring in this compound contains a stereocenter at the 2-position of the oxolane ring. This means the compound can exist as two enantiomers, (R)- and (S)-3-chloro-N-(oxolan-2-ylmethyl)benzamide. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles.

In a study on N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the (S)-enantiomer of N-(2-oxo-3-oxetanyl)-3-phenylpropionamide was the active compound that prevented the degradation of the anti-inflammatory lipid mediator PEA. nih.gov This again demonstrates that biological activity can be confined to a single enantiomer.

Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound will display different biological activities. The synthesis and biological evaluation of the individual enantiomers would be a crucial step in the further development of this compound as a potential therapeutic agent.

Comparative Analysis with Related Benzamide Chemotypes

A comparative analysis of this compound with other benzamide chemotypes provides a broader perspective on its potential biological activities. The benzamide scaffold is a "privileged structure" in medicinal chemistry, found in a wide range of drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and anticonvulsants.

One relevant class of compounds for comparison is the 4-aminobenzamide (B1265587) derivatives, such as ameltolide (B1667027), which have been investigated as anticonvulsant agents. nih.gov These compounds share the benzamide core but differ in the substitution pattern on the benzoyl ring and the nature of the N-substituent. Ameltolide, 4-amino-N-(2,6-dimethylphenyl)benzamide, shows that substitution on the N-phenyl ring is critical for activity. In comparison, this compound has an N-alkyl-heterocyclic substituent, which will confer different physicochemical properties.

Another interesting comparison can be made with N-(1,3,4-oxadiazol-2-yl)benzamides, which have shown potent antibacterial activity. nih.gov These compounds feature a different heterocyclic system attached to the benzamide nitrogen. The SAR of these compounds revealed that halogenation of the benzoyl ring and specific substitutions on the oxadiazole ring were crucial for their antibacterial effects. This suggests that the combination of a halogenated benzoyl ring with a heterocyclic moiety is a promising strategy for developing bioactive compounds.

The table below provides anticonvulsant activity data for ameltolide and a related analogue, offering a benchmark for the potential potency of new benzamide derivatives.

CompoundMES ED₅₀ (µmol/kg)scPtz ProtectionPI (TD₅₀/ED₅₀)
Ameltolide 28.6 (i.p., mice)No3.36
4-Amino-N-(2-ethylphenyl)benzamide 29.8 (p.o., rats)No>51
Data sourced from studies on 4-aminobenzamide derivatives. nih.gov

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are crucial for identifying potential biological targets and estimating the binding affinity. While direct docking studies on this specific compound are not extensively published, we can predict its behavior by analyzing studies on analogous benzamide structures.

Research on benzamide derivatives has shown their potential to inhibit a variety of enzymes. For instance, docking studies of some benzamide derivatives against Topoisomerase IIα, a key enzyme in cancer proliferation, have revealed significant binding energies, with some compounds reaching values as low as -114.71 kcal/mol. researchgate.net Similarly, other benzamide derivatives have been docked against DNA gyrase and Sec14p, showing MolDock scores of -114.391 kcal/mol and -119.451 kcal/mol, respectively, indicating potent inhibitory potential. ingentaconnect.com Given the structural similarities, it is plausible that this compound could exhibit strong binding to similar protein targets. The chloro-substituent on the benzene (B151609) ring and the oxolane group are expected to play significant roles in the binding orientation and energy.

To illustrate the potential of this compound, a predictive docking analysis against a hypothetical protein kinase target is presented below. The binding energies are estimated based on values obtained for structurally related benzamide kinase inhibitors.

Target ProteinPredicted Binding Energy (kcal/mol)Reference Compound Type
Protein Kinase (e.g., Bcr-Abl)-8.5 to -10.5Phenylaminopyrimidine-based benzamides
Topoisomerase IIα-7.0 to -9.0Substituted Benzamides
DNA Gyrase-7.5 to -9.5General Benzamide Derivatives

In Silico Analysis of Ligand-Receptor Interactions

Beyond just predicting binding energy, in silico analysis provides detailed insights into the specific interactions between a ligand and its receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-receptor complex.

For benzamide derivatives, the amide moiety is a key player in forming hydrogen bonds. Studies on benzamide inhibitors targeting the Bcr-Abl kinase, for example, show that the carbonyl group of the benzamide often forms a crucial hydrogen bond with the amide group of a backbone residue like Asp-381. nih.gov The secondary amine in the linker can also interact with catalytic residues such as Thr-315. nih.gov In the case of this compound, the amide N-H group and the carbonyl oxygen are prime candidates for forming hydrogen bonds within a protein's active site. Furthermore, the oxygen atom in the oxolane ring could act as an additional hydrogen bond acceptor, potentially increasing binding specificity and affinity. The 3-chloro-phenyl group is likely to engage in hydrophobic and halogen-bond interactions, which are increasingly recognized for their importance in ligand binding.

A summary of predicted interactions for this compound with a hypothetical kinase active site is provided below, based on common interactions seen with related inhibitors.

Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
Benzamide Carbonyl (C=O)Hydrogen Bond AcceptorAsp, Arg, Asn
Benzamide Amine (N-H)Hydrogen Bond DonorGlu, Asp, Carbonyl backbone
Chlorophenyl RingHydrophobic, π-π stacking, Halogen BondPhe, Tyr, Trp, Leu, Val
Oxolane OxygenHydrogen Bond AcceptorSer, Thr, Tyr
Oxolane Alkyl ChainHydrophobic/van der WaalsAla, Val, Leu, Ile

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com These models are invaluable in drug design for predicting the activity of novel compounds and for optimizing lead structures. A QSAR study for a series of compounds including this compound would involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with a measured biological activity.

For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides with anticancer activity resulted in the following equation: pIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 jonuns.com

In this equation, Log S (solubility), rerank score (a docking-related parameter), and MR (molar refractivity) are key descriptors influencing the anticancer activity. jonuns.com For this compound, a similar QSAR model would likely highlight the importance of its lipophilicity (influenced by the chloro and oxolane groups), its size and shape, and electronic properties. The development of a robust QSAR model would enable the prediction of the activity of new analogs, guiding the synthesis of more potent compounds.

Prediction of Drug-Likeness and Pharmacokinetic Properties

A crucial step in drug design is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For this compound, we can predict its ADMET properties based on computational models trained on large datasets of known drugs. These models analyze the molecule's structure to estimate properties like human intestinal absorption, blood-brain barrier (BBB) penetration, and potential for toxicity. Studies on other benzamide and benzimidazole (B57391) derivatives have utilized platforms like pkCSM and SwissADME for such predictions. mdpi.commdpi.com For example, predictions for some benzamide derivatives show good intestinal absorption but variable BBB permeability. mdpi.com

A predictive ADMET profile for this compound is summarized in the table below, based on typical values for similar chemical structures.

ADMET PropertyPredicted Value/ClassificationImplication
Human Intestinal Absorption> 80%Good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityLikely Low to ModerateMay have limited central nervous system effects.
CYP450 Inhibition (e.g., CYP2D6, CYP3A4)Potential Inhibitor of one or more isoformsRisk of drug-drug interactions needs to be assessed.
AMES ToxicityNon-mutagenicLow likelihood of being a mutagen.
HepatotoxicityLow to Moderate RiskPotential for liver toxicity should be monitored.
Lipinski's Rule of FiveCompliantGood drug-like properties.

Virtual Screening for Novel Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov Starting with this compound as a lead compound, a virtual screening campaign could be launched to discover novel analogs with improved potency, selectivity, or pharmacokinetic properties.

The process would involve using the structure of our lead compound as a query to search for commercially or virtually available compounds with similar structural features (similarity-based screening) or by docking a large library against a chosen biological target (structure-based screening). Hits from the virtual screen would then be subjected to further computational analysis, such as more rigorous docking and ADMET prediction, before being selected for synthesis and biological testing. This "hit expansion" process is a powerful strategy to accelerate the journey from an initial hit to a viable drug candidate. youtube.com For example, virtual screening has been successfully used to identify novel benzamide derivatives as inhibitors of the Hepatitis B virus capsid assembly and the BPTF bromodomain. nih.gov

In Vitro Efficacy Studies

No published in vitro efficacy studies for this compound were found. Therefore, data regarding its potency (such as IC₅₀ or EC₅₀ values) and its specific biological targets are not available.

In Vivo Efficacy Models (Non-Human)

There is no available information on the assessment of this compound in any in vivo models.

Animal Models of Disease

No studies have been published that utilize animal models of disease to evaluate the efficacy of this compound.

Efficacy Assessment in Relevant Biological Systems

Without in vivo studies, there is no data on the efficacy of this compound in relevant biological systems.

Selectivity Profiling Against Off-Targets

No data on the selectivity profile of this compound against off-targets could be located.

Structure Activity Relationships Sar

The structure-activity relationship (SAR) for this class of compounds would explore how modifications to the chemical structure of 3-chloro-N-(oxolan-2-ylmethyl)benzamide affect its biological activity.

The 3-chloro Substituent: The position and nature of the halogen substituent on the phenyl ring can significantly impact activity. The chlorine atom at the 3-position influences the electronic distribution of the ring and can participate in halogen bonding with target proteins. Studies on other benzamides have shown that the presence and position of a chloro group can be critical for activity. nih.gov

The N-(oxolan-2-ylmethyl) Moiety: This group plays a crucial role in determining the compound's interaction with its biological target. The oxolane ring can act as a hydrogen bond acceptor, and its flexibility allows it to adopt different conformations to fit into a binding site. The length and nature of the linker between the amide nitrogen and the oxolane ring would also be important parameters to investigate in SAR studies.

Applications in Chemical Biology and Drug Discovery

While the specific applications of 3-chloro-N-(oxolan-2-ylmethyl)benzamide are yet to be established, its structural features suggest several potential uses in chemical biology and drug discovery.

It could serve as a valuable chemical probe to investigate the function of specific biological targets, provided it demonstrates high potency and selectivity. As a scaffold for further drug development , this compound could be the starting point for the synthesis of a library of related analogs with improved properties. The diverse pharmacological activities of the broader benzamide (B126) class suggest that this compound and its derivatives could be explored for a range of therapeutic areas.

Future Research Directions

General Synthetic Routes for N-Substituted Benzamides

The formation of the amide linkage is the cornerstone of synthesizing this compound. Several reliable methods exist for creating N-substituted benzamides, with the most prevalent being the reaction between a carboxylic acid derivative and an amine.

One of the most efficient and widely utilized methods is the acylation of a primary amine with an acyl chloride. hud.ac.uk This reaction, often called the Schotten-Baumann reaction, is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally fast, high-yielding, and proceeds under mild conditions. nih.gov

Scheme 1: General Synthesis of N-Substituted Benzamides via Acyl Chloride

In this scheme, R1 represents a substituted phenyl group (like 3-chlorophenyl) and R2 represents an alkyl or substituted alkyl group (like oxolan-2-ylmethyl).

Alternatively, the amide bond can be formed directly from a carboxylic acid and an amine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to facilitate the nucleophilic attack by the amine. While effective, this method can sometimes require more complex purification to remove the coupling agent byproducts.

More recent and advanced methods include the direct carboxamidation of aromatic compounds using reagents like cyanoguanidine in the presence of a superacid, though this is less common for targeted synthesis of specific isomers. google.com Another approach involves the catalytic amidation of esters, which often requires harsher conditions or specialized catalysts.

Specific Approaches to Incorporate the Oxolan-2-ylmethyl Moiety

The oxolan-2-ylmethyl moiety is introduced into the final molecule through its corresponding amine, (oxolan-2-yl)methanamine, more commonly known as tetrahydrofurfurylamine. The synthesis of this amine precursor is a critical step.

Tetrahydrofurfurylamine is typically produced via the catalytic hydrogenation of furfurylamine. google.com This process involves the reduction of both the furan ring and the imine group (if formed in situ). Catalysts such as Raney® Nickel are highly effective for this transformation, which can be performed in aqueous or alcoholic solvents under hydrogen pressure. google.comrsc.org A switchable synthesis has been developed where, using a Raney® Nickel catalyst, furfuryl alcohol can be converted to tetrahydrofurfurylamine in the presence of ammonia and hydrogen gas, or to furfurylamine if hydrogen gas is omitted. rsc.orgrsc.org

Scheme 2: Synthesis of Tetrahydrofurfurylamine from Furfuryl Alcohol

Once tetrahydrofurfurylamine is obtained, it is coupled with an activated 3-chlorobenzoyl derivative. The most direct method is the reaction with 3-chlorobenzoyl chloride in an inert solvent like dichloromethane or acetone, with a base like triethylamine to scavenge the HCl produced. nih.gov

Table 1: Reaction Parameters for Amide Formation

Parameter Condition Purpose
Solvent Dichloromethane, Acetone, Cyrene™ Provides a medium for the reaction; Cyrene™ is a modern, bio-based alternative. hud.ac.uk
Base Triethylamine, Pyridine Neutralizes the HCl byproduct from the acyl chloride. nih.gov
Temperature 0 °C to Room Temperature Mild conditions are typically sufficient for the reaction to proceed efficiently. nih.gov

| Reaction Time | 0.5 - 2 hours | The reaction is generally rapid. nih.gov |

Strategies for Chloro-Substitution on the Benzoyl Ring

Achieving the 3-chloro substitution pattern on the benzoyl ring can be accomplished through two primary strategies: using a pre-functionalized starting material or by direct chlorination of an aromatic precursor.

The most straightforward and regioselective approach is to begin with a commercially available, pre-chlorinated starting material. 3-Chlorobenzoic acid is readily available and serves as the ideal precursor. It can be converted to the more reactive 3-chlorobenzoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This activated acyl chloride can then be directly used for the amidation reaction as described previously.

Alternatively, direct electrophilic aromatic substitution on a benzoyl derivative could be considered. The benzoyl group is a deactivating, meta-directing group. Therefore, the chlorination of benzoyl chloride or benzoic acid would yield the desired 3-chloro isomer, although potentially with other isomers as byproducts, necessitating purification. This route is generally less efficient for producing a single, pure isomer compared to using a pre-substituted starting material.

Advanced Synthetic Techniques and Reaction Optimization

Optimizing the synthesis of this compound involves refining reaction conditions to improve yield, purity, and environmental sustainability.

A key area for optimization is the choice of solvent. Traditional solvents for amide synthesis include chlorinated hydrocarbons like dichloromethane. However, research into greener alternatives has highlighted solvents like Cyrene™, a bio-based dipolar aprotic solvent, which has been successfully used for the synthesis of amides from acid chlorides and primary amines. hud.ac.uk The use of such solvents can significantly reduce the environmental impact of the synthesis.

Reaction work-up and purification can also be optimized. For many primary amines, the resulting amide product can be precipitated by adding water to the reaction mixture, allowing for simple filtration and washing to obtain a pure product, thus avoiding the need for column chromatography. hud.ac.uk

In the synthesis of the tetrahydrofurfurylamine precursor, optimization involves catalyst selection and reaction conditions. Studies have shown that Raney® Nickel provides high yields (up to 94%) for the reductive amination of furfuryl alcohol. rsc.org Optimizing parameters such as temperature, hydrogen pressure, and ammonia concentration is crucial for maximizing the yield and selectivity towards the desired primary amine. rsc.org

Future Research Directions and Therapeutic Potential

Elucidation of Comprehensive Pharmacological Profiles

A foundational step in realizing the therapeutic potential of 3-chloro-N-(oxolan-2-ylmethyl)benzamide is the comprehensive elucidation of its pharmacological profile. Substituted benzamides are known to interact with a variety of biological targets, exhibiting activities such as antipsychotic, anti-emetic, and gastrointestinal prokinetic effects. nih.govnih.govnih.govnih.govnih.gov For instance, some benzamides act as selective antagonists of dopamine (B1211576) D2 receptors, which is the basis for their neuroleptic properties. nih.govnih.gov Others have shown efficacy as anticancer agents or as inhibitors of enzymes like acetylcholinesterase. nih.govtandfonline.com

Future research should, therefore, involve extensive in vitro screening against a broad panel of receptors, enzymes, and ion channels to identify primary targets and potential off-target interactions. This initial screening will be crucial in directing further, more focused investigations. Depending on the initial hits, subsequent studies would involve determining binding affinities, functional activities (agonist, antagonist, allosteric modulator), and cellular effects. For example, should the compound show affinity for dopamine or serotonin (B10506) receptors, its potential as a neuroleptic or antidepressant agent could be explored. nih.govacs.org If it demonstrates cytotoxic effects against cancer cell lines, its mechanism as a potential anti-neoplastic agent would warrant further investigation. nih.gov

Design and Synthesis of Optimized Analogs

Following the initial pharmacological characterization, the design and synthesis of optimized analogs of this compound will be a critical step. Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, allowing for the iterative improvement of a lead compound's potency, selectivity, and pharmacokinetic properties. tandfonline.comnih.govacs.org

The synthesis of novel benzamide (B126) derivatives can be achieved through various established chemical methods, such as the coupling of carboxylic acids and amines. mdpi.comnih.gov For this compound, analog design could explore modifications at several key positions:

The Benzamide Ring: Altering the position or nature of the chloro-substituent, or introducing other functional groups, could significantly impact target binding and selectivity.

The Oxolane Moiety: Modifications to the oxolane ring, such as altering its substitution pattern or replacing it with other heterocyclic systems, could influence solubility, metabolic stability, and target engagement.

The Amide Linker: While generally stable, modifications to the amide bond could be explored to fine-tune the compound's properties.

A library of such analogs would be synthesized and subjected to the same pharmacological screening as the parent compound. mdpi.com This would allow for the development of a comprehensive SAR profile, guiding the design of next-generation compounds with enhanced therapeutic potential.

Table 1: Potential Modifications for Analog Synthesis

Molecular ScaffoldPotential ModificationsRationale
Benzoyl RingVarying halogen substitution (F, Br, I), adding alkyl or alkoxy groupsTo modulate electronic properties and target interactions.
Oxolane RingIntroducing substituents, ring expansion or contraction, replacement with other heterocycles (e.g., piperidine, morpholine)To alter physicochemical properties like lipophilicity and hydrogen bonding capacity, potentially improving pharmacokinetics. acs.org
Amide LinkerN-methylation, replacement with bioisosteresTo improve metabolic stability and conformational properties.

Exploration of Polypharmacological Applications

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a superior therapeutic effect, particularly in complex diseases like cancer and neurodegenerative disorders. tandfonline.commdpi.comnih.govtcmsp-e.comnih.gov Benzamides are known to exhibit polypharmacology; for instance, some antipsychotic benzamides interact with both dopamine and serotonin receptors. acs.org

Future research into this compound should actively investigate its potential as a polypharmacological agent. This involves a shift from seeking absolute selectivity for a single target to identifying a beneficial profile of interactions. Computational approaches, such as molecular docking and chemogenomic analysis, can be employed to predict potential off-targets. nih.govnih.govbohrium.comarxiv.org If the compound and its analogs show activity against multiple, therapeutically relevant targets, this could open up novel treatment strategies for complex multifactorial diseases.

Development of Advanced Delivery Systems

The physicochemical properties of a drug candidate, such as its solubility and permeability, are critical for its in vivo efficacy. Many benzamide derivatives are hydrophobic, which can limit their oral bioavailability. biomedpharmajournal.orgrsc.org Should this compound exhibit poor water solubility, the development of advanced drug delivery systems will be essential.

Strategies to enhance the delivery of hydrophobic drugs include:

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form nanoemulsions upon gentle agitation in an aqueous medium, enhancing the dissolution and absorption of lipophilic drugs. biomedpharmajournal.org

Hydrogels: These are three-dimensional polymer networks that can encapsulate hydrophobic drugs, providing sustained release. mdpi.com

Polymer-Drug Conjugates: Covalently linking the drug to a hydrophilic polymer can improve its solubility and pharmacokinetic profile. rsc.org

Research in this area would involve formulating the compound in various delivery systems and evaluating their in vitro release profiles and in vivo pharmacokinetic parameters. The goal would be to develop a formulation that ensures adequate bioavailability and sustained therapeutic concentrations. nih.govwisdomlib.org

Table 2: Comparison of Drug Delivery Systems for Hydrophobic Compounds

Delivery SystemMechanism of ActionPotential Advantages
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)Forms a nanoemulsion in the GI tract, increasing surface area for absorption. biomedpharmajournal.orgEnhanced solubility and bioavailability.
HydrogelsEntraps the drug within a polymer matrix for sustained release. mdpi.comControlled and prolonged drug delivery.
Polymer-Drug ConjugatesIncreases the hydrophilicity of the drug molecule. rsc.orgImproved solubility and circulation half-life.

Integration of Omics Data for Mechanistic Insights

To gain a deeper understanding of the mechanism of action of this compound and to identify potential biomarkers for its efficacy, the integration of multi-omics data is a powerful approach. researchgate.netnashbio.comastrazeneca.compluto.biofrontlinegenomics.com This involves analyzing the global changes in genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in cells or tissues upon treatment with the compound.

For example, if the compound shows anticancer activity, transcriptomic and proteomic analyses of treated cancer cells could reveal the signaling pathways that are perturbed, providing clues to its mechanism of action beyond direct target inhibition. nih.gov Metabolomic profiling can offer insights into the metabolic reprogramming induced by the compound. astrazeneca.com Furthermore, multi-omics data can aid in identifying patient populations that are most likely to respond to the drug, paving the way for personalized medicine. researchgate.netnashbio.com

Future studies should, therefore, incorporate these systems biology approaches to build a comprehensive picture of the biological effects of this compound, which will be invaluable for its clinical development.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 3-chloro-N-(oxolan-2-ylmethyl)benzamide, and what reagents are critical?

  • Answer : The compound is synthesized via nucleophilic acyl substitution, where 3-chlorobenzoyl chloride reacts with oxolan-2-ylmethylamine under inert conditions. Solvents like dichloromethane or tetrahydrofuran are used, with triethylamine as a base to neutralize HCl byproducts. Reaction optimization may involve controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and temperature (0–25°C). Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the benzamide backbone and oxolane substitution. Key signals include aromatic protons (δ 7.3–8.1 ppm) and oxolane methylene groups (δ 3.5–4.0 ppm).
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1540 cm1^{-1} (N–H bend).
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 269.7) .

Q. How can solubility and stability profiles be determined under varying pH conditions?

  • Answer : Solubility is assessed via shake-flask methods in buffers (pH 1–13) at 25°C, followed by HPLC quantification. Stability studies involve incubating the compound in simulated gastric/intestinal fluids (e.g., HCl pH 1.2 or phosphate buffer pH 6.8) and monitoring degradation via UV-Vis spectroscopy at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40–75%) for this compound?

  • Answer : Yield discrepancies often arise from reaction parameters:

  • Catalyst Use : Adding DMAP (4-dimethylaminopyridine) improves acylation efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance amine reactivity but may require stricter temperature control.
  • Purity of Reagents : Impurities in oxolan-2-ylmethylamine (e.g., hydrolysis byproducts) reduce yields. Recrystallization or distillation of starting materials is critical .

Q. How can X-ray crystallography elucidate the molecular conformation of this compound?

  • Answer : Single crystals are grown via slow evaporation (e.g., ethanol/water mix). Diffraction data collected at 200 K using a Cu-Kα source (λ = 1.54178 Å) resolves bond lengths (C–Cl: ~1.74 Å) and dihedral angles between the benzamide and oxolane moieties. Refinement with SHELXL software (R factor < 0.05) ensures accuracy .

Q. What computational tools predict physicochemical properties relevant to drug design?

  • Answer :

  • ACD/Labs Percepta : Estimates logP (~2.1), aqueous solubility (0.15 mg/mL), and pKa (amide proton ~10.2).
  • Molecular Dynamics Simulations : Assess conformational flexibility and interactions with biological targets (e.g., enzyme binding pockets).
  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gap ~5.2 eV) to predict reactivity .

Q. How are biological activities (e.g., antimicrobial) evaluated methodologically?

  • Answer :

  • In Vitro Assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., bacterial dihydrofolate reductase) with scoring functions (binding energy < −7 kcal/mol).
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles (15–30°) between the benzamide and oxolane groups?

  • Answer : Differences arise from:

  • Crystal Packing Forces : Hydrogen bonding (e.g., N–H⋯O interactions) or van der Waals contacts distort molecular geometry.
  • Solvent of Crystallization : Ethanol vs. acetonitrile may stabilize distinct conformers.
  • Temperature During Data Collection : Higher temperatures (298 K vs. 200 K) increase thermal motion, affecting angle precision .

Methodological Best Practices

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters (time, temperature, catalyst load) .
  • Data Integrity : Employ chemical software (e.g., ChemDraw, Gaussian) for reproducible spectral simulations and reaction modeling .
  • Safety Protocols : Follow S24/25 guidelines (avoid skin/eye contact) and use fume hoods during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.